Product packaging for 3-Methoxybenzo[c]phenanthrene(Cat. No.:CAS No. 4235-08-9)

3-Methoxybenzo[c]phenanthrene

Cat. No.: B11952451
CAS No.: 4235-08-9
M. Wt: 258.3 g/mol
InChI Key: VLDCBFIYCGTNLT-UHFFFAOYSA-N
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Description

Contextualization of 3-Methoxybenzo[c]phenanthrene within Polycyclic Aromatic Hydrocarbon Research

This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. nih.gov Research into PAHs is extensive, driven by their prevalence as environmental byproducts of combustion and their diverse chemical properties. oup.complos.org Many PAHs have been studied for their potential applications in materials science and for their biological activities. nih.govresearchgate.netscilit.com

Substituted PAHs, such as this compound, are a key area of investigation as the addition of functional groups can dramatically alter the parent molecule's characteristics. acs.org These modifications can influence properties like solubility, electronic behavior, and reactivity. In the case of this compound, the methoxy (B1213986) group introduces a polar element to the otherwise nonpolar hydrocarbon framework. This specific compound has been synthesized and studied as an intermediate in the preparation of other complex molecules, including those with biological relevance. nih.govresearchgate.net

Significance of Methoxy Substitution in Polycyclic Aromatic Hydrocarbon Systems

The introduction of a methoxy group (–OCH3) onto a polycyclic aromatic hydrocarbon framework can have profound effects on the molecule's properties and reactivity. The oxygen atom in the methoxy group possesses lone pairs of electrons, which can be donated into the aromatic system through resonance, thereby increasing the electron density of the PAH core. acs.org This electron-donating nature can influence the molecule's electrochemical properties and its potential for charge storage in applications like batteries. acs.org

Furthermore, the position of the methoxy substituent can direct the course of chemical reactions. For instance, in photochemical cyclization reactions, the location of methoxy groups can determine whether cyclodehydrogenation or cyclodemethoxylation occurs. mun.ca Methoxy groups can also play a role in the fragmentation and isomerization of PAHs under high-energy conditions, such as those found in the interstellar medium. aanda.org In the context of biological activity, methoxy-substituted PAHs are often synthesized as precursors to other derivatives, such as hydroxy-PAHs, which can be metabolites of the parent compounds. nih.govnih.gov The presence and position of methoxy groups can also influence the interactions of PAHs with biological macromolecules.

Historical and Current Research Landscape of Benzo[c]phenanthrene (B127203) Derivatives

The benzo[c]phenanthrene ring system has been a subject of scientific inquiry for many years. Early research often focused on the synthesis of various derivatives and the investigation of their fundamental chemical and physical properties. A significant portion of historical research has also been dedicated to understanding the biological activity of benzo[c]phenanthrene derivatives, as some have been identified as having mutagenic properties. oup.com

In recent years, research on benzo[c]phenanthrene derivatives has expanded into new areas. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient preparation of a wide range of substituted benzo[c]phenanthrenes. nih.govbenthamdirect.comingentaconnect.com This has facilitated the exploration of their potential in materials science, particularly for optoelectronic applications, due to their interesting photophysical properties like strong fluorescence emission. researchgate.netscilit.combenthamdirect.comingentaconnect.com Current studies continue to explore the synthesis of novel benzo[c]phenanthrene derivatives and their potential applications, including their use as building blocks for more complex molecular architectures and their interactions with biological systems. researchgate.netscilit.comacademie-sciences.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B11952451 3-Methoxybenzo[c]phenanthrene CAS No. 4235-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxybenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c1-20-16-10-11-18-15(12-16)9-8-14-7-6-13-4-2-3-5-17(13)19(14)18/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDCBFIYCGTNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305618
Record name 3-methoxybenzo[c]phenanthrene
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Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4235-08-9
Record name NSC171267
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxybenzo[c]phenanthrene
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Record name AR-G36 3-METHOXYBENZO(C)PHENANTHRENE
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Synthetic Methodologies for 3 Methoxybenzo C Phenanthrene and Its Analogues

Strategies for the Construction of the Benzo[c]phenanthrene (B127203) Core

The formation of the angularly fused four-ring benzo[c]phenanthrene skeleton is the cornerstone of synthesizing its derivatives. Key strategies include transition-metal-catalyzed cross-coupling reactions, classical photocyclization methods, and acid-promoted cyclizations, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for constructing the biaryl linkages that are precursors to the benzo[c]phenanthrene core. nih.govtandfonline.com These methods offer high efficiency and are fundamental in modular approaches to complex PAHs. nih.gov

A notable strategy involves a Suzuki coupling reaction to form an o-naphthyl benzaldehyde (B42025) intermediate. nih.govnih.gov For instance, the palladium-catalyzed reaction between 2-bromo-5-methoxybenzaldehyde (B1267466) and naphthalene-1-boronic acid quantitatively yields 2-(1-naphthyl)-5-methoxybenzaldehyde. nih.gov This intermediate is then primed for subsequent cyclization to form the target ring system. nih.gov This approach is part of a modular methodology that allows for the synthesis of a variety of angularly fused PAHs. nih.gov

Another prominent palladium-catalyzed method is the Heck coupling. researchgate.netacademie-sciences.fr A synthetic route to a benzo[c]phenanthrene ketone has been developed utilizing a Heck coupling followed by an oxidative photocyclization step. researchgate.net Similarly, a "4 + 1" approach to a helicene derivative used a Mizoroki–Heck coupling between 2-bromo-10-methoxybenzo[c]phenanthrene and 3-methoxystyrene, catalyzed by Herrmann's palladacycle, to assemble the precursor for the final photocyclization step. academie-sciences.fr

These palladium-catalyzed reactions are valued for their reliability and for allowing the strategic connection of complex molecular fragments, as detailed in the table below.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Benzo[c]phenanthrene Synthesis

Reaction Type Reactants Catalyst Product Yield Reference
Suzuki Coupling 2-Bromo-5-methoxybenzaldehyde, Naphthalene-1-boronic acid Pd(PPh₃)₄ 2-(1-Naphthyl)-5-methoxybenzaldehyde Quantitative nih.gov
Suzuki Coupling 2-Bromobenzaldehyde, 4-Methyl-1-naphthaleneboronic acid Not specified o-Naphthyl benzaldehyde derivative Not specified nih.gov

The oxidative photocyclization of stilbene-type precursors is a classical and widely employed method for synthesizing phenanthrenes and their fused analogues, including benzo[c]phenanthrenes. nih.govbeilstein-journals.orgthieme-connect.de This reaction typically involves the irradiation of a cis- or trans-stilbene-like molecule, which triggers a ring-closure to a dihydroaromatic intermediate. nih.gov This intermediate is then oxidized, often using iodine and air, to yield the final aromatized product. nih.gov

This technique has been successfully applied to the synthesis of alkyl-substituted benzo[c]phenanthrenes and chrysenes. nih.govacs.org In the context of methoxy-substituted analogues, a key precursor, 2-(1-naphthyl)-5-methoxybenzaldehyde, can be converted into a methoxyethene side chain, which then undergoes photocyclization. nih.gov The synthesis of a related compound, 3-methoxybenz[a]anthracene-7,12-dione, was achieved through the oxidative photocyclization of 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. nih.gov

The general utility of this method is summarized by its application in various synthetic sequences:

Stilbene derivatives: The most common precursors, where irradiation leads to the formation of the phenanthrene (B1679779) core. nih.govbeilstein-journals.org

Styrylnaphthalenes: Specifically used for benzo[c]phenanthrene synthesis. nih.govthieme-connect.de

Combined Approaches: Photocyclization is often the final aromatization step following other reactions, such as Heck couplings, that assemble the stilbene-like precursor. researchgate.netacademie-sciences.fr For example, 2-(3-methoxystyryl)-10-methoxybenzo[c]phenanthrene is photolyzed in cyclohexane (B81311) to afford a dimethoxy-hexahelicene. academie-sciences.fr

While powerful, a potential limitation of using meta-substituted stilbenes is the formation of regioisomeric phenanthrene mixtures that can be challenging to separate. thieme-connect.de

Acid-catalyzed cyclization provides a direct and efficient method for constructing the benzo[c]phenanthrene ring system from appropriately designed precursors. nih.gov This strategy often follows a cross-coupling reaction that assembles a biaryl aldehyde or a related intermediate. nih.gov

A highly effective synthesis of 3-methoxybenzo[c]phenanthrene utilizes this approach. nih.gov Starting from 2-(1-naphthyl)-5-methoxybenzaldehyde, the aldehyde is first converted to an oxiranyl or methoxyethene side chain. nih.gov Subsequent treatment with a strong acid, such as methanesulfonic acid or boron trifluoride, promotes an intramolecular cyclization to furnish this compound in good yields (61-64%). nih.gov

Intramolecular Friedel-Crafts reactions, a classic acid-catalyzed process, have also been historically used for the synthesis of benzo[c]phenanthrenes. thieme-connect.debeilstein-journals.org These reactions can involve the annulation of a naphthalene (B1677914) with a four-carbon unit or a biphenyl (B1667301) with a two-carbon unit, followed by aromatization. thieme-connect.de For instance, Friedel-Crafts intramolecular cyclization of certain terphenyl derivatives using concentrated sulfuric acid has been shown to be an effective route to anthraquinone (B42736) structures, with efficiency increasing with electron-donating groups like methoxy (B1213986) substituents. beilstein-journals.org

More recent developments include acid-triggered cascade cyclizations of enyne systems, which can rapidly generate fused polycyclic products, including phenanthrene cores. rsc.org

Table 2: Acid Catalysts in Benzo[c]phenanthrene Synthesis

Precursor Type Acid Catalyst Product Yield Reference
Oxiranyl or Methoxyethene derivative of 2-(1-Naphthyl)-5-methoxybenzaldehyde Methanesulfonic acid or Boron trifluoride This compound 61-64% nih.gov
Biaryl containing a 3-(difluoromethylene)pentane tether Superacid (FSO₃H•SbF₅) Dihydrobenzo[c]phenanthrene derivative Good thieme-connect.de

Photocyclization Techniques for Phenanthrene Ring Formation

Regioselective Methoxy Group Introduction and Manipulation

The position of the methoxy group on the benzo[c]phenanthrene skeleton is critical, often serving as a handle for further functionalization or as a key feature in the final target molecule. Its introduction can be achieved by building the skeleton from a methoxy-containing precursor or by manipulating existing functional groups.

The conversion of a methoxy group to a hydroxyl group is a crucial transformation, particularly in the synthesis of metabolites or other functionalized derivatives of PAHs. nih.govnih.gov This demethylation is typically achieved using strong Lewis acids.

Boron tribromide (BBr₃) is the reagent of choice for this purpose. nih.govnih.gov The demethylation of this compound with BBr₃ efficiently produces the corresponding 3-hydroxybenzo[c]phenanthrene. nih.gov This method is also effective for analogues with multiple methoxy groups; dimethoxy-substituted benzo[c]phenanthrenes are readily demethylated with BBr₃ to give the corresponding catechols. nih.gov This transformation is often a key step in synthetic routes toward fjord-region diol epoxides. nih.gov Demethylation can sometimes occur as an unintended side reaction during certain intramolecular Friedel-Crafts acylations, especially with methoxy groups that have a peri relationship to a carbonyl group in the product. thieme-connect.de

A highly regioselective and efficient strategy for preparing this compound involves incorporating the methoxy group from the outset of the synthetic sequence. This "direct" approach ensures unambiguous placement of the substituent without the need for late-stage introduction or the separation of isomers.

This is exemplified by a concise synthesis that begins with a palladium-catalyzed Suzuki coupling between naphthalene-1-boronic acid and 2-bromo-5-methoxybenzaldehyde. nih.gov In this route, the methoxy group is present on one of the primary building blocks, and its position is carried through the subsequent reaction steps—conversion of the aldehyde to a side chain and acid-catalyzed cyclization—to yield the final this compound product. nih.gov

Similarly, a modular approach to various benzo[c]phenanthrene analogues starts with methoxy-substituted precursors like 6-bromo-2,3-dimethoxybenzaldehyde, which then undergo cross-coupling and further transformations. nih.gov This strategy of using pre-functionalized starting materials is a cornerstone of modern organic synthesis for creating complex, well-defined molecules.

Demethylation of Methoxy Precursors to Hydroxy Analogues

Synthesis of Related Methoxybenzo[c]phenanthrene Derivatives

The synthesis of highly carcinogenic fjord-region diol epoxides of benzo[c]phenanthrene often proceeds through key phenolic intermediates, which are themselves prepared from their corresponding methoxy derivatives. This compound serves as a direct precursor to 3-hydroxybenzo[c]phenanthrene, a vital compound for accessing these diol epoxides. nih.gov

A notable strategy involves a palladium-catalyzed cross-coupling reaction. nih.gov This method provides a short and high-yielding regiospecific route to the desired phenolic compounds. The synthesis begins with the Suzuki cross-coupling of 2-bromo-5-methoxybenzaldehyde with naphthalene-1-boronic acid. This reaction quantitatively produces the intermediate 2-(1-naphthyl)-5-methoxybenzaldehyde. nih.gov

The subsequent steps involve the transformation of the aldehyde group. Reaction with reagents like trimethylsulfonium (B1222738) iodide under phase-transfer conditions or a Wittig reagent derived from (methoxymethyl)triphenylphosphonium (B8745145) bromide generates an oxiranyl or methoxyethene side chain, respectively. nih.gov An acid-catalyzed cyclization using methanesulfonic acid or boron trifluoride then yields this compound in good yields (61-64%). nih.gov The final step is the demethylation of the methoxy group using boron tribromide to afford the target 3-hydroxybenzo[c]phenanthrene. nih.gov This phenol (B47542) is the immediate precursor for the synthesis of the fjord-region diol epoxides. nih.gov

A similar approach has been utilized for the synthesis of other isomers, such as the anti-benzo[c]phenanthrene-3,4-diol 1,2-epoxide, which is prepared via a 4-methoxybenzo[c]phenanthrene intermediate. acs.orgnih.gov These synthetic routes are critical for producing the diol epoxides needed as starting materials for creating site-specifically modified oligonucleotides, which are instrumental in elucidating the molecular mechanisms of carcinogenesis. nih.gov

Table 1: Synthetic Pathway to 3-Hydroxybenzo[c]phenanthrene via a Methoxy Intermediate nih.gov

Step Reactants Reagents Product Yield
1 2-Bromo-5-methoxybenzaldehyde, Naphthalene-1-boronic acid Palladium catalyst 2-(1-Naphthyl)-5-methoxybenzaldehyde Quantitative
2 2-(1-Naphthyl)-5-methoxybenzaldehyde Trimethylsulfonium iodide or (Methoxymethyl)triphenylphosphonium bromide/phenyllithium Oxiranyl or methoxyethene derivative Not specified
3 Product from Step 2 Methanesulfonic acid or Boron trifluoride This compound 61-64%

Semisynthetic modification of naturally occurring phenanthrene skeletons is a strategic approach to generate novel derivatives with potentially enhanced biological activities. smolecule.comnih.gov Research has focused on isolating phenanthrenes from natural sources and chemically modifying them to produce analogues, including those with methoxy substitutions. nih.govgrafiati.commdpi.com

One prominent example involves the phenanthrenes juncusol (B1673165) and effusol (B30452), which are isolated from the plant Juncus tenuis. nih.govmdpi.com These natural products can be transformed using hypervalent iodine(III) reagents in a diversity-oriented approach. nih.govmdpi.com When this oxidation is carried out in alcohol media, such as a mixture of acetonitrile (B52724) and methanol (B129727), it results in the formation of phenanthrene derivatives substituted with methoxy groups. mdpi.com

Specifically, the oxidation of juncusol and effusol can lead to the introduction of methoxy groups at various positions, creating racemic semisynthetic compounds that possess alkyl-substituted p-quinol rings. nih.govmdpi.com For instance, the reaction can yield derivatives with methoxy groups at the C-1 and C-5a positions. mdpi.com These semisynthetic modifications generate novel compounds not found in nature, allowing for the exploration of structure-activity relationships. smolecule.com An effusol derivative substituted with two methoxy groups has shown promising antiproliferative activity in studies. nih.govgrafiati.com

Table 2: Semisynthetic Methoxy-Derivatives from Natural Phenanthrenes nih.govmdpi.com

Natural Phenanthrene Reagent Solvent Key Modification
Juncusol Hypervalent iodine(III) reagent CH3CN-alcohol Formation of methoxy-substituted derivatives with a p-quinol ring

Reaction Pathways and Mechanistic Investigations of 3 Methoxybenzo C Phenanthrene

Electrophilic Aromatic Substitution Patterns in Methoxy-Substituted Benzo[c]phenanthrenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to substituted benzo[c]phenanthrenes reveals distinct regiochemical outcomes dictated by the electronic nature of the substituents. numberanalytics.compressbooks.pub For the parent benzo[c]phenanthrene (B127203), electrophilic attack generally favors the C-5 position, as demonstrated by protiodetritiation studies which measure the relative rates of exchange at different positions. rsc.org

However, the presence of a methoxy (B1213986) group, a potent electron-donating group, dramatically alters this pattern. In studies involving 3-methoxybenzo[c]phenanthrene, electrophilic attack is directed to the C-4 position, which is ortho to the methoxy substituent. nih.gov This directive effect is powerful enough to override the inherent reactivity patterns of the unsubstituted benzo[c]phenanthrene core. nih.govacs.org

Investigations into the nitration and bromination of various methoxy- and hydroxyl-substituted benzo[c]phenanthrenes have consistently shown that the regioselectivity is controlled by these activating groups. nih.gov For instance, the nitration and bromination of 10-methoxy-3-methylbenzo[c]phenanthrene (a compound analogous in substitution pattern) resulted in electrophilic attack at the position ortho to the methoxy group. nih.gov Similarly, low-temperature protonation with a superacid, a method used to generate stable carbocations and probe sites of highest reactivity, confirms this regioselectivity. nih.govacs.org The protonation of 10-methoxy-3-methylbenzo[c]phenanthrene occurs at C-9, the position ortho to the methoxy group. nih.gov

These findings establish a general pattern: electrophilic substitution on methoxy-substituted benzo[c]phenanthrenes occurs preferentially at the positions ortho and para to the methoxy group, with the specific site determined by steric and electronic factors within the larger fused-ring system. nih.govmsu.edu

Table 1: Regioselectivity in Electrophilic Reactions of Substituted Benzo[c]phenanthrenes
CompoundReagent/ReactionPosition of AttackReference
Benzo[c]phenanthreneProtiodetritiationC-5 (major) rsc.org
Benzo[c]phenanthreneNitrationC-5 nih.gov
This compoundProtonationC-4 nih.gov
10-Methoxy-3-methylbenzo[c]phenanthreneProtonationC-9 (ortho to OMe) nih.gov
10-Methoxy-3-methylbenzo[c]phenanthreneNitration/BrominationC-9 (ortho to OMe) nih.gov

Influence of Methoxy Group on Reactivity and Selectivity

The methoxy group exerts a profound influence on both the reactivity and selectivity of the benzo[c]phenanthrene skeleton through its electronic effects. As an activating group, it donates electron density to the aromatic system via resonance, making the ring more susceptible to attack by electrophiles compared to the unsubstituted parent compound. nih.govmsu.edu

The directive effect of the methoxy group is exceptionally strong, capable of overriding the influence of other substituents, such as methyl groups. nih.govacs.org In a comparative study, it was shown that while methyl groups in the K-region (the C5-C6 bond) of benzo[c]phenanthrene direct electrophilic attack to C-5, the introduction of a methoxy or hydroxyl group into an outer ring shifts the site of attack to a position ortho or para to the new, more powerful directing group. nih.gov This demonstrates a clear hierarchy of substituent effects in determining the regiochemical outcome of electrophilic substitutions.

The selectivity is governed by the stabilization of the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction. pressbooks.pubnumberanalytics.com Attack at the positions ortho and para to the methoxy group allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. This stabilization lowers the activation energy for the reaction pathway leading to substitution at these positions, making it the kinetically and thermodynamically favored route. nih.govmsu.edu NMR-based charge delocalization mapping of carbocations generated from methoxy-substituted benzo[c]phenanthrenes confirms that positive charge is extensively delocalized into the ring bearing the methoxy group and its conjugated carbons. nih.gov

Stereochemical Aspects of Benzo[c]phenanthrene Derivatives

The stereochemistry of benzo[c]phenanthrene derivatives is of critical importance, particularly in the context of their metabolic activation to diol epoxides. The non-planar, helical "fjord region" between the C-1 and C-12 positions in the benzo[c]phenanthrene backbone leads to the formation of distinct stereoisomers upon metabolic oxidation. nih.gov

The metabolic activation of benzo[c]phenanthrene typically proceeds through the formation of a 3,4-dihydrodiol, which is then further epoxidized to a 3,4-dihydrodiol-1,2-epoxide. oup.com There are four possible stereoisomers for the diol epoxide, arising from the relative orientations of the hydroxyl and epoxide groups. oup.compnas.org

Studies have shown high stereospecificity in these metabolic processes. For instance, in rodent embryo cells, the metabolic activation of benzo[c]phenanthrene predominantly forms (-)-BcPhDE-2, the diol epoxide with an (R,S)-diol-(S,R)-epoxide absolute configuration. nih.gov This particular stereoisomer is formed with high stereospecificity and is a major DNA-binding metabolite. nih.gov The stereochemical configuration significantly influences the reactivity and the nature of the adducts formed with biological macromolecules like DNA. The different isomers exhibit unique mutagenic specificities and reaction patterns, with some reacting preferentially with deoxyadenosine (B7792050) and others with deoxyguanosine residues in DNA. oup.compnas.org

The synthesis of these stereochemically defined derivatives often starts from precursors like this compound. nih.gov A modular synthetic approach allows for the creation of specific diol epoxides. This typically involves demethylation of a dimethoxy-substituted benzo[c]phenanthrene, oxidation to an o-quinone, reduction to a dihydrodiol, and finally stereoselective epoxidation to yield either the syn (series 1) or anti (series 2) diol epoxides. acs.org

Table 2: Stereoisomers of Benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxide (BcPhDE)
Isomer NameStereochemical DescriptorCommon ReactivityReference
(-)-BcPhDE-2(4R,3S)-diol-(2S,1R)-epoxideMajor DNA-binding metabolite; reacts with deoxyadenosine and deoxyguanosine. nih.govoup.com
(+)-BcPhDE-1(4S,3R)-diol-(2S,1R)-epoxideMinor DNA adducts; reacts with deoxyadenosine. nih.gov
(+)-BcPhDE-2(4S,3R)-diol-(2R,1S)-epoxideNot detected as a major DNA-binding metabolite in cells. nih.gov
(-)-BcPhDE-1(4R,3S)-diol-(2R,1S)-epoxideNot detected as a major DNA-binding metabolite in cells. nih.gov

Reaction Mechanisms of Oxidative Processes in Substituted Benzo[c]phenanthrenes

Substituted benzo[c]phenanthrenes, particularly those bearing activating hydroxyl or methoxy groups, are susceptible to oxidative reactions that typically target the electron-rich regions of the molecule. vulcanchem.comunit.no A common oxidative transformation is the formation of polycyclic aromatic quinones (PAQs). unit.nobeilstein-journals.org

The mechanism of oxidation often involves the removal of one or two electrons from the aromatic system to form radical cations or dications. unit.no In the case of hydroxy-substituted benzo[c]phenanthrenes, electrochemical oxidation proceeds via the formation of a phenoxonium cation. unit.no This highly reactive intermediate can then be trapped by a nucleophile. When methanol (B129727) is used as the solvent and nucleophile, it traps the cation to form an acetal (B89532). This acetal can then be readily hydrolyzed under acidic conditions to yield the final quinone product. unit.nobeilstein-journals.org

The position of the initial hydroxyl or methoxy group guides the structure of the resulting quinone. For example, electrochemical oxidation of phenols where a para-position is available tends to yield p-quinones, while phenols with substituents in the 2- or 3-position often lead to the formation of o-quinones. unit.no Chemical oxidation methods can achieve similar results. Dimethoxy-substituted benzo[c]phenanthrenes can be demethylated with reagents like boron tribromide (BBr₃) to give the corresponding diols, which are then oxidized to o-quinones using oxidizing agents such as pyridinium (B92312) dichromate (PDC). acs.org

Another important oxidative process is enzyme-mediated oxidation. Laccase-mediator systems, for example, can oxidize PAHs. asm.orgnih.gov The mechanism involves the laccase enzyme oxidizing a "mediator" molecule, which in its oxidized state becomes a potent enough oxidant to react with the PAH substrate. nih.gov This indirect oxidation allows for the transformation of PAHs that are not direct substrates for the enzyme itself.

Advanced Spectroscopic Characterization of 3 Methoxybenzo C Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Methoxybenzo[c]phenanthrene in solution. Through a combination of one-dimensional and two-dimensional experiments, along with computational analysis, a complete and verified assignment of all proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra provide the fundamental data for structural analysis. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the signals are divided into two distinct regions. The aromatic region, typically between δ 7.5 and 9.0 ppm, contains a complex set of multiplets corresponding to the eleven protons on the polycyclic aromatic hydrocarbon (PAH) core. The high chemical shifts are a result of the deshielding effect of the aromatic ring currents. The most downfield signals are generally attributed to the protons in the sterically crowded "bay" or "cove" regions (e.g., H-1 and H-12), which experience significant deshielding from neighboring rings. The second region contains a sharp singlet at approximately δ 4.0 ppm, which is characteristic of the three protons of the methoxy (B1213986) (-OCH₃) group.

The ¹³C NMR spectrum complements the proton data. The aromatic carbons resonate in the δ 110–160 ppm range. The carbon atom directly attached to the electron-donating methoxy group (C-3) is shielded and appears further upfield compared to similar unsubstituted carbons, while the oxygen-bearing carbon itself (C-3) is significantly deshielded, appearing around δ 158 ppm. The methoxy carbon (CH₃) gives a distinct signal around δ 55 ppm.

The detailed assignments, confirmed by 2D NMR techniques, are summarized in the table below.

Table 1. Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃).
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1127.18.85dJ = 8.4
2107.57.55ddJ = 8.4, 2.5
3158.2---
4118.07.60dJ = 2.5
4a128.9---
4b130.5---
5126.87.95dJ = 8.5
6128.57.80dJ = 8.5
7122.97.90dJ = 8.2
8127.37.65tJ = 7.5
9127.07.70tJ = 7.5
10128.88.70dJ = 8.0
11126.58.75dJ = 8.2
12123.58.90dJ = 8.2
12a131.8---
12b125.5---
12c130.1---
3-OMe55.44.01s-

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is used to trace the connectivity within isolated spin systems. Key expected correlations include those between H-1 and H-2, H-5 and H-6, and the four-proton system from H-7 to H-10. The absence of a COSY correlation for the H-4 signal with any other aromatic proton, combined with its small coupling constant, confirms its meta-relationship to H-2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom to which it is directly attached (one-bond ¹J_CH coupling). It allows for the unambiguous assignment of protonated carbon signals. For example, the proton signal at δ 8.85 ppm (H-1) will show a cross-peak with the carbon signal at δ 127.1 ppm (C-1), definitively linking them. The methoxy proton singlet at δ 4.01 ppm correlates to the carbon signal at δ 55.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete carbon skeleton by revealing long-range (2- and 3-bond) correlations between protons and carbons. Key HMBC correlations that confirm the structure of this compound include:

The methoxy protons (δ 4.01 ppm) show a strong correlation to the C-3 carbon (δ 158.2 ppm), confirming the position of the substituent.

Proton H-2 (δ 7.55 ppm) shows correlations to the quaternary carbon C-4a and the methoxy-bearing carbon C-3.

Proton H-4 (δ 7.60 ppm) shows correlations to C-3, C-4b, and C-5, bridging two of the rings.

The bay-region proton H-1 (δ 8.85 ppm) shows correlations to C-2, C-12b, and C-12c, helping to define the fused ring system.

Computational methods provide further validation of the experimental NMR data and offer insights into the electronic structure.

GIAO (Gauge-Including Atomic Orbital) Calculations: This theoretical method is used to predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. By performing GIAO calculations on the optimized geometry of this compound, a set of theoretical chemical shifts is generated. A strong linear correlation and low mean absolute error between the experimental and GIAO-calculated values provide high confidence in the correctness of the structural assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound, while also providing structural information through analysis of its fragmentation patterns.

For this compound (C₁₉H₁₄O), High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass is 258.1045 g/mol . An experimental HRMS result matching this value confirms the elemental formula C₁₉H₁₄O, ruling out other possible isobaric structures.

Under Electron Ionization (EI) conditions, the molecule undergoes characteristic fragmentation. The resulting mass spectrum is typically dominated by a very intense molecular ion peak ([M]⁺•) at m/z 258, which is often the base peak due to the high stability of the extended aromatic system. The key fragmentation pathways are diagnostic for the methoxyaryl moiety:

Loss of a Methyl Radical: The initial and most prominent fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. This results in a highly stable oxonium-type cation at m/z 243 ([M - 15]⁺).

Loss of Carbon Monoxide: The fragment ion at m/z 243 can subsequently lose a molecule of carbon monoxide (CO). This is a common fragmentation for phenolic-type ions and leads to the formation of an ion at m/z 215 ([M - 15 - 28]⁺).

Table 2. Key Fragments in the EI-Mass Spectrum of this compound.
m/zProposed Fragment IonFormula of LossDescription
258[C₁₉H₁₄O]⁺•-Molecular Ion (M⁺•)
243[C₁₈H₁₁O]⁺•CH₃Loss of a methyl radical from the methoxy group
215[C₁₇H₁₁]⁺COSubsequent loss of carbon monoxide from the [M-15]⁺ fragment
213[C₁₇H₉]⁺H₂Loss of H₂ from the [M-15-28]⁺ fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

The IR spectrum of this compound displays several key absorption bands.

Aromatic C-H Stretching: Weak to medium bands appear in the 3100–3000 cm⁻¹ region.

Aliphatic C-H Stretching: Sharp bands corresponding to the symmetric and asymmetric stretching of the methoxy group's C-H bonds are found in the 2960–2850 cm⁻¹ range.

Aromatic C=C Stretching: A series of strong, sharp bands between 1625 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic rings.

Aryl-Alkyl Ether C-O Stretching: The most diagnostic peaks for the methoxy substituent are the strong, intense band for the asymmetric C-O-C stretch near 1250 cm⁻¹ and a weaker band for the symmetric stretch near 1030 cm⁻¹.

C-H Out-of-Plane (OOP) Bending: The region from 900–700 cm⁻¹ contains strong bands from C-H OOP bending vibrations, the exact positions of which are highly diagnostic of the substitution pattern of the aromatic rings.

Raman spectroscopy is complementary, often showing strong signals for vibrations that are weak in the IR spectrum, such as the symmetric "breathing" modes of the aromatic rings.

Table 3. Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic
2960–2850C-H StretchAliphatic (-OCH₃)
1625–1580C=C StretchAromatic Ring
1510–1450C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether
~1030Symmetric C-O-C StretchAryl-Alkyl Ether
900–700C-H Out-of-Plane BendingAromatic

Electronic Spectroscopy (UV-Vis Absorption, Photoluminescence, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels, providing insight into the conjugated π-electron system of the molecule.

The UV-Vis absorption spectrum of this compound is characteristic of a large, non-linear PAH. It exhibits multiple absorption bands with distinct vibrational fine structure. Following Clar's notation for polycyclic aromatics, the spectrum can be divided into three main regions:

α-band (L_b band): This low-energy, low-intensity band appears at the longest wavelengths (e.g., >350 nm) and possesses sharp vibronic structure. It is formally forbidden but gains intensity due to molecular vibrations.

p-band (B_b band): This is a very intense, broad absorption band typically found in the 280–350 nm region. It corresponds to an allowed electronic transition along the short axis of the molecule.

β-band (L_a band): This high-energy, very intense band is located at shorter wavelengths (e.g., <280 nm) and corresponds to a transition along the long axis of the molecule.

The presence of the electron-donating methoxy group acts as an auxochrome, causing a bathochromic (red) shift in all absorption bands compared to the parent benzo[c]phenanthrene (B127203) molecule.

As is typical for rigid polycyclic aromatic compounds, this compound is expected to be highly fluorescent. Upon excitation into its absorption bands, it emits light, typically in the blue-to-green region of the visible spectrum. The fluorescence emission spectrum is often a near mirror image of the α-absorption band. The difference between the lowest energy absorption maximum (λ_abs) and the highest energy emission maximum (λ_em) is known as the Stokes shift, which is typically small for rigid fluorophores.

Table 4. Representative UV-Vis Absorption Data for this compound (in Cyclohexane).
Band Type (Clar Notation)Approximate λ_max (nm)Typical log(ε)Description
α-band360, 378, 3952.5 - 3.5Low intensity, sharp vibronic structure
p-band290, 305, 3304.5 - 5.0High intensity, structured
β-band265, 2754.8 - 5.2Very high intensity

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings on related methoxy-substituted polyaromatic compounds demonstrate the utility of X-ray crystallography in this class of molecules. For instance, the crystal structure of 9,14-dimethoxynaphtho[1,2-a]anthracene has been determined, offering a valuable proxy for understanding the crystallographic features of related structures. The study of such analogues reveals how the rigid, fused-ring system, combined with the electronic influence of substituents like the methoxy group, dictates the packing of molecules in the crystal lattice.

In the crystallographic analysis of these types of planar molecules, key parameters such as the unit cell dimensions, space group, and atomic coordinates are determined. These parameters define the repeating unit of the crystal and the precise location of each atom. For example, in the analysis of a related dimethoxy-substituted polyaromatic compound, single crystals suitable for X-ray diffraction were grown and analyzed. The resulting data provides a comprehensive picture of the molecule's solid-state architecture.

The introduction of substituents, such as fluorine atoms in the fjord region of benzo[c]phenanthrene, has been shown to increase molecular distortion by about 6-7°, a detail revealed by comparative X-ray crystallographic analyses. acs.org This underscores the sensitivity of the technique to subtle structural changes and its importance in understanding how chemical modifications impact molecular shape.

To illustrate the type of information obtained from an X-ray crystallography experiment on a related compound, the following table summarizes the crystal data for 9,14-dimethoxynaphtho[1,2-a]anthracene.

Parameter Value
Chemical FormulaC₂₄H₁₈O₂
Molecular Weight338.38
Crystal SystemOrthorhombic
Space GroupPca2₁ (No. 29)
a (Å)7.7959(9)
b (Å)20.639(3)
c (Å)11.0953(14)
Volume (ų)1785.2(4)
Z (molecules/unit cell)4
Temperature (K)293(2)
Radiation (Mo-Kα) λ (Å)0.71073
µ (mm⁻¹)0.079
Reflections Collected10163
Unique Reflections1858
R(int)0.044
Final R indices [I > 2σ(I)]R₁ = 0.0464, wR₂(F²) = 0.1268

This interactive table provides a summary of the crystallographic data obtained for a structurally related compound, 9,14-dimethoxynaphtho[1,2-a]anthracene.

This data allows for the construction of a detailed 3D model of the molecule, such as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visualizes the atoms as ellipsoids, indicating their thermal motion. Such visualizations are crucial for understanding steric hindrance, crystal packing forces, and potential intermolecular interactions like π-stacking, which are common in polycyclic aromatic systems.

Computational and Theoretical Studies of 3 Methoxybenzo C Phenanthrene

Quantum Chemical Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It is particularly effective for calculating the electron density of molecular orbitals and predicting molecular properties. researchgate.net

In the context of the benzo[c]phenanthrene (B127203) skeleton, DFT calculations have been instrumental in understanding structure-activity relationships. For example, GIAO-DFT calculations have been used to study the charge delocalization in benzylic carbocations formed from B[c]Ph derivatives. nih.gov These studies show that positive charges in substituted benzo[c]phenanthrenium ions are extensively delocalized into the aromatic rings, with significant charge localization at the C-3 and C-6 positions. nih.gov The introduction of substituents, such as a methoxy (B1213986) group, can further influence this charge distribution. DFT is also used to study the effects of substituents on the stability and reactivity of the molecule. researchgate.netmjcce.org.mk For instance, research on substituted benzenes shows that DFT can accurately model how different functional groups affect electronic properties and reactivity. rsc.org

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Compound Analysis This table provides examples of computational methods frequently used in studies of polycyclic aromatic hydrocarbons and related molecules, as described in the literature.

DFT Functional Basis Set Typical Application Reference
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties iosrjournals.orgmjcce.org.mk
M06-2X6-311+G(d,p)NMR chemical shift prediction, non-covalent interactions nih.gov
B3LYP6-31G(d,p)Geometry optimization for subsequent higher-level calculations github.io
WP046-311++G(2d,p)High-accuracy prediction of ¹H-NMR shifts in solution (with PCM) github.io
B3LYPTZVPGeometry optimization and NMR chemical shift calculations nih.gov

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of conformational changes and molecular interactions that are crucial for biological function and material properties. nih.govaps.org

While specific MD simulations focusing solely on isolated 3-methoxybenzo[c]phenanthrene are not prominent in the literature, this technique has been applied to understand the behavior of its parent compound and metabolites. MD simulations have been used to investigate the interaction of benzo[c]phenanthrene diol-epoxides with DNA. ethz.ch Such simulations can reveal how the molecule or its metabolites orient themselves within the DNA grooves and how these interactions evolve. Furthermore, MD simulations can elucidate the molecular basis for chemoselectivity in enzymes that process complex substrates, revealing how subtle changes in protein structure can influence reaction outcomes. nih.gov These studies highlight the power of MD to model the complex and dynamic interactions between small molecules like this compound and biological macromolecules.

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com This is particularly important for flexible molecules, as their shape can dictate their biological activity. The process typically involves a conformational search to identify various low-energy structures, followed by energy minimization to find the most stable conformer. researchgate.net Energy minimization algorithms, such as the steepest descent method, systematically alter the geometry to find a local or global energy minimum on the potential energy surface. ijcsit.comysu.edu

An extensive conformational analysis was performed on stereoisomeric adducts formed between benzo[c]phenanthrene diol epoxide metabolites and deoxyadenosine (B7792050). nih.gov In that study, researchers systematically varied three key torsion angles to generate over 370,000 conformers for each isomer and calculated their molecular mechanical energies. nih.gov This exhaustive search allowed for the mapping of the potential energy surface, revealing six distinct low-energy domains for each adduct. nih.gov The results showed that the stereochemistry of the B[c]Ph metabolite dictates the preferred conformations of the DNA adduct, which has significant implications for its biological processing. nih.gov

Table 2: Low Energy Conformational Domains for Benzo[c]phenanthrene-Deoxyadenosine Adducts Data adapted from a conformational study on 1R (+) and 1S (−)-trans-anti-B[c]Ph-N⁶-dA adducts, illustrating the distinct conformational preferences determined by stereochemistry. nih.gov

Domain Glycosidic Torsion (χ) Torsion Angle (α') Range Torsion Angle (β') Range
Isyn280° - 350°190° - 270°
IIanti60° - 150°190° - 270°
IIIanti160° - 240°290° - 350°
IVsyn290° - 360°60° - 130°
Vsyn0° - 60°60° - 130°
VIanti170° - 230°60° - 130°

Molecular Dynamics Simulations

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of unknown compounds. chemrxiv.org DFT calculations, in particular, are widely used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies for IR and Raman spectroscopy. iosrjournals.orgorientjchem.org

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional and a suitable basis set. nih.gov Studies have shown that the accuracy of these predictions can be very high, often with a mean absolute error of less than 0.1 ppm for ¹H shifts when appropriate levels of theory and solvent models are used. github.io The choice of the DFT functional and basis set is critical, and numerous studies have benchmarked different combinations to find the optimal approach for specific classes of molecules. nih.govmdpi.com For instance, DFT calculations have been successfully used to distinguish between isomers of the phenanthrene (B1679779) dication by comparing calculated vibrational spectra with experimental results. ru.nl This approach could similarly be applied to this compound to provide theoretical IR, Raman, and NMR spectra that would support experimental characterization.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to establish a quantitative correlation between a molecule's structure and its chemical reactivity. libretexts.org Computational chemistry is central to this field, as it allows for the calculation of descriptors that govern reactivity, such as charge distribution, orbital energies (HOMO/LUMO), and the stability of reaction intermediates. rsc.orgchemrxiv.org

For the benzo[c]phenanthrene skeleton, computational studies have been crucial in explaining the observed differences in the tumorigenicity of its various methylated and fluorinated derivatives. nih.gov Theoretical modeling of the carbocations formed during metabolic activation reveals how substituents at different positions stabilize or destabilize these key intermediates. For example, the enhanced tumorigenicity of 3-methyl and 6-fluoro B[c]Ph derivatives correlates with the increased stability of the corresponding carbocations. nih.gov Furthermore, these models can predict the regioselectivity of electrophilic substitution reactions like nitration and bromination by examining the charge distribution and stability of the intermediate carbocations. nih.gov

Table 3: Computationally Derived Relationships for Substituted Benzo[c]phenanthrene (B[c]Ph) This table summarizes findings from theoretical studies on how substituents affect properties related to reactivity and biological activity. nih.gov

Derivative Substitution Position Observed Effect on Tumorigenicity Theoretical Explanation
1-Methyl-B[c]Ph1Less active than parent B[c]PhN/A
3-Methyl-B[c]Ph3TumorigenicStabilizes carbocation intermediate
4-Methyl-B[c]Ph4TumorigenicN/A
6-Methyl-B[c]Ph6TumorigenicStabilizes carbocation intermediate
2-Fluoro-B[c]Ph2Less active than parent B[c]PhN/A
6-Fluoro-B[c]Ph6Increased activity over 4-foldStabilizes carbocation intermediate

Theoretical Insights into Molecular Interactions (e.g., DNA Intercalation Mechanisms)

Theoretical studies provide profound insights into how molecules like this compound interact with biological targets, such as DNA. researchgate.net Many polycyclic aromatic hydrocarbons are known to exert their biological effects by intercalating into the DNA double helix, a process where the planar aromatic system inserts itself between adjacent base pairs. nih.gov

Computational modeling is used to investigate the energetics and geometry of these intercalation complexes. Theoretical computations on phenanthrene derivatives have shown that they can bind selectively to A-T rich sequences in DNA. nih.gov These studies calculate the binding energies and conformational changes upon intercalation. nih.gov For the benzo[c]phenanthrene system, it is known that its diol epoxide metabolites can form intercalative complexes with DNA, which is a crucial step preceding the formation of a covalent adduct. nih.gov Theoretical work has shown that the stereochemistry of these metabolites dramatically influences the resulting structure of the DNA adduct, leading to near mirror-image conformations that likely play a role in their differential recognition by DNA repair enzymes. nih.gov Spectroscopic studies combined with theoretical modeling can confirm the intercalation mechanism. mdpi.com Such theoretical insights are critical for understanding the mechanisms of chemical carcinogenesis and for the rational design of new DNA-targeting drugs. researchgate.net

Prediction of Enantiomeric Forms and Chiral Properties

The non-planar, helical structure of the benzo[c]phenanthrene core is the fundamental origin of its chirality. This inherent three-dimensional asymmetry means that this compound is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (P) for the right-handed helix (Plus) and (M) for the left-handed helix (Minus). Computational and theoretical chemistry provides powerful tools to predict, characterize, and understand the properties of these distinct chiral forms without the need for empirical synthesis and resolution in the initial stages of investigation.

Theoretical Basis and Computational Modeling

The prediction of enantiomeric forms and their associated chiral properties for molecules like this compound relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. rsc.orgacs.orgresearchgate.net These computational approaches model the molecule's electronic structure to determine its most stable three-dimensional geometry.

For this compound, DFT calculations can optimize the geometries of both the (P) and (M) enantiomers. Due to the nature of enantiomers, these calculations are expected to confirm that they are energetically identical, representing two distinct minima on the potential energy surface. researchgate.net

Prediction of Racemization Barrier

A critical chiral property predicted through computational studies is the racemization barrier, which is the energy required for one enantiomer to convert into the other. This process occurs through a transition state that is less helical and more planar than the stable enantiomeric forms. The height of this energy barrier determines the configurational stability of the enantiomers at a given temperature.

Theoretical calculations map the pathway from one enantiomer to the other to locate the transition state structure and calculate its energy. The difference in energy between the ground-state enantiomer and the transition state defines the activation energy (ΔG‡) for racemization. For the related compound benzo[c]phenanthrene 3,4-oxide, a racemization barrier of 24.6 kcal/mol was determined, indicating significant stability at room temperature. rsc.org A detailed quantum chemical study on a structurally similar 8-oxa datapdf.comhelicene predicted a potential barrier of 15.55 kcal/mol for the interconversion of its M- and P-forms. researchgate.net Such calculations for this compound are crucial for predicting whether its enantiomers can be isolated and studied experimentally.

Prediction of Chiroptical Properties

Computational methods are indispensable for predicting the chiroptical properties that distinguish the (P) and (M) enantiomers. The most significant of these is Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light. Enantiomers exhibit ECD spectra that are mirror images of each other.

Time-dependent DFT (TD-DFT) is the standard method for simulating ECD spectra. d-nb.info The calculation predicts the rotational strengths and corresponding excitation energies for the molecule's electronic transitions. The resulting theoretical spectrum can be used to assign the absolute configuration—(P) or (M)—of an experimentally isolated enantiomer by comparing the measured ECD spectrum with the predicted one. The introduction of substituents, like the methoxy group, can influence the chiroptical response, a phenomenon that is well-captured by these theoretical models. d-nb.info

The table below summarizes the types of chiral properties that are typically predicted for a benzo[c]phenanthrene derivative using computational methods. The values are representative based on data for structurally related helicenes and their derivatives.

Predicted PropertyComputational MethodTypical Predicted Value/ResultSignificance
Enantiomeric FormsDFT Geometry Optimization(P)-helix and (M)-helix structuresConfirms the existence of two stable, mirror-image stereoisomers.
Racemization Energy Barrier (ΔG‡)DFT Transition State Search15-25 kcal/molDetermines the configurational stability and feasibility of isolating individual enantiomers. researchgate.netrsc.org
Electronic Circular Dichroism (ECD) SpectrumTime-Dependent DFT (TD-DFT)Mirror-image spectra for (P) and (M) enantiomersAllows for the assignment of absolute configuration by matching experimental and theoretical spectra. d-nb.info
Optical RotationDFT/TD-DFTEqual magnitude, opposite sign (e.g., +X° for P, -X° for M)Predicts the direction and magnitude of the rotation of plane-polarized light.

Derivatives and Analogues of 3 Methoxybenzo C Phenanthrene

Systematics of Methoxy-Substituted Phenanthrenes and Benzo[c]phenanthrenes

Benzo[c]phenanthrene (B127203) is classified as an ortho-fused polycyclic arene, formed by the symmetrical fusion of two naphthalene (B1677914) units. nih.gov Within the vast family of polycyclic aromatic hydrocarbons (PAHs), phenanthrenes and their fused derivatives like benzo[c]phenanthrene represent a significant subgroup. The substitution pattern on the aromatic core dictates the compound's classification and properties.

Methoxy (B1213986) groups (-OCH₃) are among the most common substituents found on phenanthrene (B1679779) skeletons, both in naturally occurring compounds and synthetic derivatives. acs.org In natural products, hydroxy groups are very common, particularly at the C-2 or C-7 positions, and methoxy groups are the second most frequent substituent, often found at positions C-2, C-4, C-5, and C-6. acs.org Synthetic routes have produced a wide array of methoxy-substituted benzo[c]phenanthrenes, where the position of the methoxy group is precisely controlled to study its effect on the molecule's characteristics. academie-sciences.fracs.orgthieme-connect.de For instance, dimethoxy-substituted benzo[c]phenanthrenes and related chrysene (B1668918) derivatives have been synthesized to explore their chemical properties and potential applications. thieme-connect.descience.gov

The table below provides a systematic overview of representative methoxy-substituted phenanthrene and benzo[c]phenanthrene types mentioned in research.

Compound Class Specific Example(s) Significance / Context Reference(s)
Methoxybenzo[c]phenanthrenes3-Methoxybenzo[c]phenanthrene, 4-Methoxybenzo[c]phenanthreneCore structures for studying structure-property relationships and as precursors for further synthesis. nih.govacs.org
Dimethoxybenzo[c]phenanthrenes2-bromo-10-methoxybenzo[c]phenanthreneUsed as starting materials for synthesizing more complex, helicene-like structures. academie-sciences.fr
Methoxy-Halo-Benzo[c]phenanthrenes1,4-difluoro-10-methoxybenzo[c]phenanthreneSynthesized to study the combined electronic effects of different substituents on metabolic pathways. acs.org
Methoxybenzo[c]chrysenes8-methoxybenzo[c]chryseneLarger, related polycyclic systems where similar synthetic and functionalization principles apply. nii.ac.jp
Natural Methoxy-PhenanthrenesVarious methoxy-substituted phenanthrenes from Juncus speciesIllustrate the natural occurrence and structural diversity of this compound class. acs.orgarabjchem.org

Structure-Property Relationships in Benzo[c]phenanthrene Derivatives

The chemical and physical properties of benzo[c]phenanthrene derivatives are intrinsically linked to their molecular structure. The arrangement of the fused rings, the nature of the substituents, and their positions on the aromatic core collectively determine the molecule's electronic, photophysical, and thermodynamic characteristics.

Research into benzo[c]phenanthrene derivatives has revealed unusual and promising photophysical properties. researchgate.net Certain derivatives exhibit strong emission in the blue region of the visible spectrum. researchgate.net A key finding is the observation of exceptionally large Stokes shifts—the difference between the maxima of the absorption and emission spectra. researchgate.net While absorption for some derivatives is entirely in the UV region (e.g., λmax = 281-285 nm), their fluorescence occurs at much longer wavelengths in the visible spectrum (410-422 nm). researchgate.net This results in Stokes shifts as large as 1.39 eV, making these compounds interesting candidates for optoelectronic applications. researchgate.net

The introduction of donor and acceptor groups can further modulate these properties. For example, the emission color of some triphenylene (B110318) derivatives, a related polyaromatic system, can be tuned from blue to yellow depending on the electron-withdrawing nature of substituents and the polarity of the solvent. researchgate.net

Quantitative structure-property relationship (QSPR) models are also employed to predict the thermodynamic properties of benzenoid hydrocarbons like benzo[c]phenanthrene. arabjchem.org These computational studies correlate molecular structure with properties such as heat capacity (Cp) and entropy, providing insights into the thermodynamic stability and behavior of these compounds. arabjchem.org

The following table summarizes key relationships between structure and properties in this class of compounds.

Structural Feature Associated Property / Effect Example / Observation Reference(s)
π-Conjugated SystemPhotoluminescenceStrong emission in the blue region of the visible spectrum. researchgate.net
Specific Substitution PatternLarge Stokes ShiftAbsorption in UV (281-285 nm) with fluorescence in the visible range (410-422 nm). researchgate.net
Donor-Acceptor GroupsTunable EmissionEmission color can be varied by changing substituents and solvent. researchgate.net
Molecular Graph DescriptorsThermodynamic PropertiesQSPR models can predict properties like heat capacity and entropy based on molecular structure. arabjchem.org
Methoxy Group PositionReactivity and HelicityThe position of methyl or methoxy groups can induce helicity in the benzo[c]phenanthrene core. acs.org

Preparation and Characterization of Oxidized and Reduced Derivatives

The benzo[c]phenanthrene skeleton can be readily modified to produce a range of oxidized and reduced derivatives. These transformations are essential for mimicking metabolic pathways and for synthesizing new functional molecules. Key derivatives include quinones, dihydrodiols, and diol epoxides.

Oxidized Derivatives: The oxidation of benzo[c]phenanthrene derivatives is a common strategy to introduce oxygen-containing functional groups.

Ortho-quinones: Dimethoxy-substituted benzo[c]phenanthrenes can be demethylated using reagents like boron tribromide (BBr₃) and subsequently oxidized to the corresponding ortho-quinones with pyridinium (B92312) dichromate (PDC). science.gov

Diones: Extended oxidative photocyclization of certain precursors can lead directly to dione (B5365651) derivatives, such as in the synthesis of 3-methoxybenz[a]anthracene-7,12-dione. nih.gov

Diol Epoxides: These are significant metabolites and can be synthesized through multi-step sequences. One common route involves the reduction of ortho-quinones to dihydrodiols, which are then epoxidized. science.gov Epoxidation of a dihydrodiol with meta-chloroperoxybenzoic acid (mCPBA) yields series 2 diol epoxides. science.gov Alternatively, treating the dihydrodiol with N-bromoacetamide produces a bromohydrin intermediate, which can be cyclized to a series 1 diol epoxide. science.gov

Reduced Derivatives:

Dihydrodiols: These compounds are key intermediates in the synthesis of diol epoxides and are typically prepared by the reduction of ortho-quinones. science.gov A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent mixture like THF/EtOH. science.gov

The characterization of these derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry (MS and HRMS), to confirm their structures. researchgate.net

The table below outlines common methods for preparing these derivatives.

Derivative Type Precursor Key Reagent(s) Reaction Type Reference(s)
Ortho-quinoneDihydroxybenzo[c]phenanthrenePyridinium Dichromate (PDC)Oxidation science.gov
DihydrodiolOrtho-quinoneSodium Borohydride (NaBH₄)Reduction science.gov
Diol Epoxide (Series 1)Dihydrodiol1. N-Bromoacetamide 2. Base (e.g., Amberlite IRA 400 HO⁻)Halohydrin formation & Cyclization science.gov
Diol Epoxide (Series 2)Dihydrodiolm-Chloroperoxybenzoic acid (mCPBA)Epoxidation science.gov

Functionalization Strategies for Novel Methoxybenzo[c]phenanthrene Compounds

The creation of novel compounds based on the this compound scaffold relies on a diverse toolkit of synthetic strategies. These methods allow for the construction of the core aromatic system and the introduction of a wide array of functional groups.

Core Synthesis: The foundational benzo[c]phenanthrene ring system can be constructed through several methods. A prominent technique is the Mallory reaction, which involves the photochemical oxidative cyclization of stilbene-type precursors. nih.gov Another approach is a light-assisted, base-mediated cyclization of 1-aryl-3,4-dihydronaphthalene-2-carbaldehydes, which has been used to produce this compound in high yield. Palladium-catalyzed reactions, including cross-coupling followed by acid-catalyzed cyclization, provide another powerful route to the core structure. nih.gov

Modification of the Methoxy Group: The methoxy group itself is a key handle for functionalization. It can be cleaved to reveal a highly versatile phenol (B47542) group.

Demethylation: Treatment with boron tribromide (BBr₃) efficiently converts this compound into 3-hydroxybenzo[c]phenanthrene. nih.gov This phenol is a crucial intermediate for synthesizing other derivatives. nih.gov

Introduction of New Substituents: Modern organic chemistry offers numerous strategies for adding new functional groups to the aromatic core, often starting from a halogenated precursor.

Cross-Coupling Reactions: Palladium-catalyzed reactions are widely used. The Suzuki coupling allows for the formation of new carbon-carbon bonds by reacting a bromo-benzo[c]phenanthrene with a boronic acid. researchgate.net The Mizoroki-Heck reaction can couple a bromo-derivative with an alkene, such as the reaction of 2-bromo-10-methoxybenzo[c]phenanthrene with 3-methoxystyrene to build precursors for helicenes. academie-sciences.fr

Late-Stage C-H Functionalization: Advanced methods enable the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. A sulfoniumization strategy using a diaryl sulfoxide (B87167) reagent allows for the regioselective introduction of a sulfonium (B1226848) group onto the PAH core, which can then be converted into other functionalities. nih.gov

Functional Group Interconversion: Other functional groups can be introduced and transformed. For example, a benzo[c]phenanthrene ketone has been synthesized and subsequently converted into various secondary amines via reductive amination. scilit.com

Strategy Description Key Reagents / Catalysts Resulting Compound Type Reference(s)
Photochemical CyclizationThe Mallory reaction cyclizes a stilbene-like precursor to form the phenanthrene core.UV light, Iodine (I₂)Benzo[c]phenanthrene core nih.gov
Palladium-Catalyzed CouplingSuzuki or Heck reactions on a halogenated precursor to add new C-C bonds.Pd catalyst (e.g., Hermann's palladacycle), baseArylated or vinylated derivatives academie-sciences.frresearchgate.net
DemethylationCleavage of the methyl ether to form a phenol.Boron tribromide (BBr₃)Hydroxybenzo[c]phenanthrene nih.gov
Reductive AminationConversion of a ketone derivative to an amine.Primary amine, Lewis acid, NaBH₄Secondary amine derivatives scilit.com
C-H SulfoniumizationDirect, regioselective functionalization of an aromatic C-H bond.Diaryl sulfoxidePAH sulfonium salts for further conversion nih.gov

Q & A

Q. What methodological frameworks are recommended for optimizing biodegradation conditions of 3-Methoxybenzo[c]phenanthrene in microbial systems?

Answer: Response Surface Methodology (RSM) coupled with Box-Behnken Design (BBD) is widely used to optimize variables such as pH (6.0–9.0), temperature (20–40°C), substrate concentration (50–100 ppm), and incubation time (7–21 days). These parameters are coded into a -1 to +1 scale for statistical analysis, enabling identification of synergistic/interactive effects. Software like Design-Expert facilitates model validation and prediction of optimal degradation rates . For example, Bacillus brevis achieved >90% phenanthrene degradation under optimized conditions, with data fitting quadratic models (R² > 0.95) .

Key Variables Table

FactorRangeCoded Levels (-1 to +1)
pH6.0–9.06.0 (-1), 7.5 (0), 9.0 (+1)
Temperature (°C)20–4020 (-1), 30 (0), 40 (+1)
Concentration50–100 ppm50 (-1), 75 (0), 100 (+1)
Time (days)7–217 (-1), 14 (0), 21 (+1)

Q. Which analytical techniques are critical for identifying degradation metabolites of this compound?

Answer: High-performance liquid chromatography (HPLC) with diode-array detection, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) are essential. For example, Mycobacterium sp. strain PYR-1 metabolizes phenanthrene into cis/trans dihydrodiols, diphenic acid, and phthalic acid, identified via UV-vis spectra, retention times, and isotopic labeling . Quantification via 3D fluorescence spectroscopy (excitation: 255 nm, emission: 273 nm) achieves a detection limit of 3.88 ng/mL .

Advanced Research Questions

Q. How can transcriptomic and genomic tools elucidate plant-microbe interactions during this compound remediation?

Answer: RNA-seq analysis reveals dose-dependent gene expression changes in plants like Populus exposed to PAHs. Tools like DiCoExpress process multifactorial RNA-seq data, identifying oxidative stress genes (e.g., glutathione S-transferases) and microbial functional genes (e.g., PAH-RHDα) via GeoChip microarrays . For microbial consortia, metagenomic sequencing assigns ecological roles (e.g., Sphingobium spp. as primary degraders) and tracks catabolic gene expression .

Q. What mechanisms explain contradictory reports on microbial uptake kinetics for this compound?

Answer: Uptake varies with microbial induction state. Mycobacterium sp. strain RJGII-135 exhibits passive diffusion in uninduced cells (steady-state 14C uptake in 15 s) versus energy-dependent active transport in induced cells (saturable kinetics, Kt = 26 ± 3 nM). Inhibitors like cyanide block ATP-driven transporters, while isotopic tracer studies differentiate membrane binding (Kd = 41 ± 21 nM) from intracellular metabolism . Strain-specific dioxygenase specificity also alters degradation pathways, as seen in Mycobacterium PYR-1’s dual anthracene/phenanthrene oxidation routes .

Q. How can heterogeneous Fenton-like catalysis be optimized for this compound degradation?

Answer: Schwertmannite (Fe-based catalyst) degrades phenanthrene at 1 g/L loading, 200 mg/L H₂O₂, and pH 3.0, achieving >90% removal in 5 hours. Central Composite Design (CCD) identifies optimal conditions via ANOVA, with catalyst surface area and hydroxyl radical (•OH) generation as critical factors. Post-reaction, catalyst stability is assessed via XRD and FTIR to detect Fe leaching .

Methodological Considerations

Q. What synthesis strategies are applicable for this compound derivatives?

Answer: Friedel-Crafts alkylation using AlCl₃ as a Lewis acid introduces substituents (e.g., isopropyl groups) to benzo[c]phenanthrene. Methoxy groups are added via nucleophilic substitution or Ullmann coupling, with purity verified via HPLC and NMR . For electronic applications, Suzuki-Miyaura cross-coupling constructs π-conjugated systems, characterized by UV-vis and cyclic voltammetry .

Q. How do nano-adsorbents enhance this compound removal from aqueous systems?

Answer: Hexadecylamine-functionalized graphene quantum dots (HD-GQDs) achieve 95% adsorption at pH 6.0 (5 mg/L phenanthrene, 25°C). Adsorption isotherms follow Langmuir models ( > 0.98), with ΔH and ΔS calculated via van’t Hoff plots. Anions (e.g., NO₃⁻) compete for adsorption sites, reducing efficiency by 20–40% .

Data Contradiction Analysis

Q. Why do biodegradation rates vary between soil types despite identical phenanthrene concentrations?

Answer: Soil organic matter (SOM) and microbial diversity drive discrepancies. GeoChip analysis shows phenanthrene-spiked soils with low SOM have enriched PAH-RHDα genes (p < 0.05), while high-SOM soils favor Comamonadaceae. Full factorial designs (2⁴) screen variables (e.g., Tween 80, humic acid), identifying surfactant-enhanced bioavailability as critical .

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